molecular formula C14H8Cl2O3 B306309 3-Formylphenyl 2,5-dichlorobenzoate

3-Formylphenyl 2,5-dichlorobenzoate

Cat. No. B306309
M. Wt: 295.1 g/mol
InChI Key: KFRZAYJKSPELRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that is used in scientific research for various purposes. This compound is synthesized using a specific method and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is related to its ability to detect ROS in cells. This compound is oxidized by ROS, which results in the formation of a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is also related to its ability to inhibit certain enzymes and modulate protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Formylphenyl 2,5-dichlorobenzoate are related to its ability to detect ROS in cells. This compound has been shown to be effective in detecting ROS in various cell types, including cancer cells. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate has been shown to inhibit certain enzymes, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Formylphenyl 2,5-dichlorobenzoate is its ability to detect ROS in cells. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Formylphenyl 2,5-dichlorobenzoate is that it can be toxic to cells at high concentrations. Additionally, this compound may not be suitable for use in certain experimental systems.

Future Directions

There are several future directions for research on 3-Formylphenyl 2,5-dichlorobenzoate. One direction is to investigate the potential therapeutic applications of this compound. Another direction is to develop new fluorescent probes based on 3-Formylphenyl 2,5-dichlorobenzoate that can be used to detect other biomolecules in cells. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity.
In conclusion, 3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that has several scientific research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.

Synthesis Methods

The synthesis of 3-Formylphenyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoic acid with 3-formylphenol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified using chromatography. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.

Scientific Research Applications

3-Formylphenyl 2,5-dichlorobenzoate is used in scientific research for various purposes. One of the primary applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound is also used in the synthesis of other compounds that have potential therapeutic applications. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate is used as a tool for studying protein-ligand interactions and enzyme kinetics.

properties

Product Name

3-Formylphenyl 2,5-dichlorobenzoate

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

(3-formylphenyl) 2,5-dichlorobenzoate

InChI

InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H

InChI Key

KFRZAYJKSPELRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

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